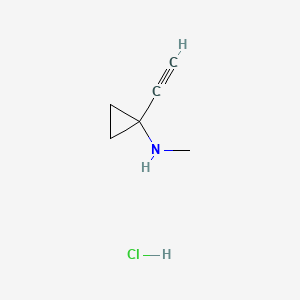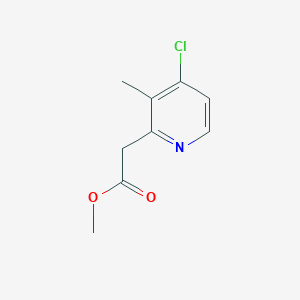![molecular formula C13H19N3O2 B13565074 Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)
Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate is a complex organic compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . This compound is notable for its unique tricyclic structure, which includes a triazole ring fused with other cyclic systems. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of tert-butyl 3,4,9-triazatricyclo[6210,2,6]undeca-2,5-diene-9-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Scientific Research Applications
Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate involves its interaction with specific molecular targets. The triazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate: This compound has a similar tricyclic structure but differs in the position and nature of the functional groups.
Tert-butyl 4,5,7,8-tetrahydro-5,8-methanopyrazolo[3,4-d]azepine-6(2H)-carboxylate: Another related compound with a different arrangement of rings and functional groups.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl 3,4,9-triazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-9-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-9-5-10(16)4-8-6-14-15-11(8)9/h6,9-10H,4-5,7H2,1-3H3,(H,14,15) |
InChI Key |
IMDHZYMAUMCQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC3=C2NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


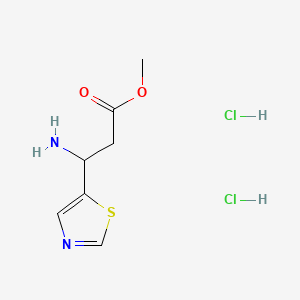
![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)
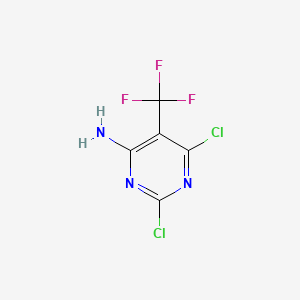
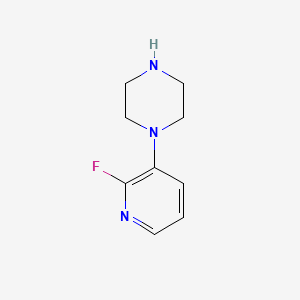
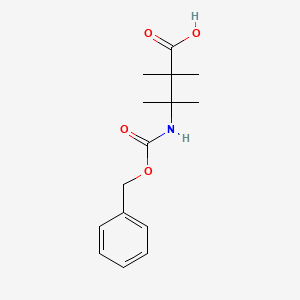
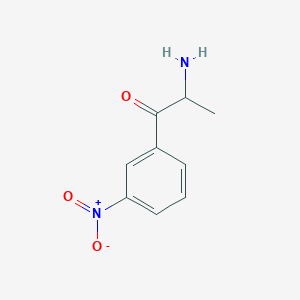
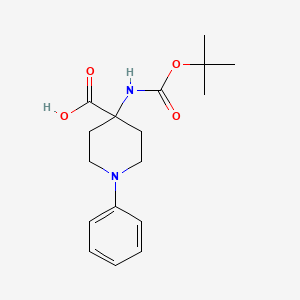
![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)
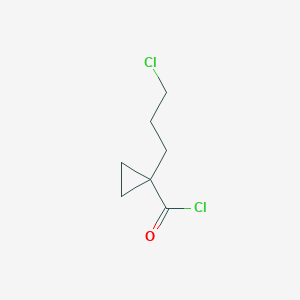
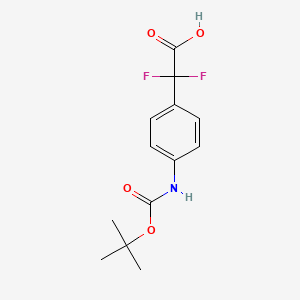
![4-[(2R)-2-aminopropyl]-N,N-dimethylaniline](/img/structure/B13565042.png)

